Clentiazem
Overview
Description
Clentiazem is a calcium channel blocker and a chlorine derivative of diltiazem. It is primarily used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The compound is known for its vasorelaxing and negative inotropic actions, making it effective in reducing blood pressure and improving blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clentiazem can be synthesized through a multi-step process involving the nucleophilic addition of 4-aminophenol to 2-chloro-N,N-dimethylethylamine, followed by oxidation to form a quinoneimine. This intermediate undergoes a Michael addition with 3-mercaptopropionic acid and subsequent cyclization with a coupling reagent such as N,N’-dicyclohexylcarbodiimide .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Clentiazem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoneimine intermediates.
Reduction: Reduction reactions can convert this compound back to its original form from its oxidized state.
Substitution: Halogen substitution reactions can modify the chlorine atom in this compound to other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as bis(trifluoroacetoxy)iodobenzene are used for oxidation.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Halogenating agents such as chlorine or bromine can be used under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Clentiazem has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying calcium channel blockers and their analogs.
Biology: Investigated for its effects on cellular calcium channels and related signaling pathways.
Mechanism of Action
Clentiazem exerts its effects by blocking calcium channels in the cell membrane, specifically targeting the L-type calcium channels. This action inhibits the influx of calcium ions into the cells, leading to vasodilation and reduced cardiac contractility. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to the regulation of vascular tone and cardiac function .
Comparison with Similar Compounds
Diltiazem: A closely related calcium channel blocker with similar pharmacological properties but different potency and duration of action.
Nifedipine: Another calcium channel blocker with a different chemical structure and higher potency in vasorelaxation.
Verapamil: A calcium channel blocker with a distinct mechanism of action and therapeutic profile.
Uniqueness of Clentiazem: this compound is unique due to its balanced vasorelaxing and negative inotropic actions, making it effective in treating a range of cardiovascular conditions. Its longer-lasting action compared to diltiazem and its specific targeting of calcium channels contribute to its distinct therapeutic benefits .
Properties
IUPAC Name |
[(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3/h5-10,13,20-21H,11-12H2,1-4H3/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKFWCDBQAFCLJ-RTWAWAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028074 | |
Record name | Clentiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96125-53-0 | |
Record name | Clentiazem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96125-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clentiazem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096125530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clentiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLENTIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40DK034DRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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